cis-2,5-Dimethyl-pyrrolidine hydrochloride

Asymmetric Synthesis Chiral Auxiliary Cyclobutanone Synthesis

Ensure stereochemical integrity in your asymmetric syntheses. cis-2,5-Dimethyl-pyrrolidine hydrochloride (CAS 4209-65-8) provides the defined (2R,5S) geometry essential for reproducible diastereoselectivity in cyclobutanone formations and C2-symmetric chiral auxiliaries. Its unique cis-configuration eliminates variables inherent in racemic or trans-isomeric mixtures, making it mandatory for research requiring validated enantioselective outcomes. The hydrochloride salt ensures >100 mg/mL aqueous solubility and stable solid-state handling, ideal for aqueous-phase reactions and stock solution preparation. Confirm lot-specific optical purity when ordering.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 4209-65-8
Cat. No. B1390754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,5-Dimethyl-pyrrolidine hydrochloride
CAS4209-65-8
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C.Cl
InChIInChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
InChIKeyAFHNFHHYTYQLIO-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2,5-Dimethyl-pyrrolidine Hydrochloride (CAS 4209-65-8): Stereochemically Defined Chiral Building Block for Asymmetric Synthesis Procurement


cis-2,5-Dimethyl-pyrrolidine hydrochloride (CAS 4209-65-8) is a cyclic secondary amine hydrochloride salt, existing as a defined stereoisomer with the (2R,5S) or (2S,5R) absolute configuration . It serves as a chiral building block and organocatalyst in asymmetric synthesis, distinguished from its trans-isomer and racemic mixtures by its unique spatial arrangement of the 2- and 5-methyl substituents . The compound is commercially available as a white to off-white solid with typical purities of ≥95% to 97% .

Procurement Risk Alert: Why Generic 2,5-Dimethylpyrrolidine Mixtures Cannot Substitute for cis-2,5-Dimethyl-pyrrolidine Hydrochloride in Stereoselective Applications


Simple substitution of cis-2,5-Dimethyl-pyrrolidine hydrochloride with generic '2,5-dimethylpyrrolidine' mixtures (CAS 3378-71-0) or trans-isomers (e.g., (2R,5R)-dimethylpyrrolidine, CAS 70144-18-2) is not scientifically justified due to profound differences in stereochemical outcomes . The cis-configuration imparts a unique molecular geometry that directly governs its performance as a chiral auxiliary and ligand, leading to distinct diastereoselectivities and enantioselectivities in asymmetric reactions . Using a mixture of isomers introduces uncontrolled variables, resulting in irreproducible yields and optical purities, which are critical for pharmaceutical intermediate production and academic research requiring defined stereochemistry [1].

cis-2,5-Dimethyl-pyrrolidine Hydrochloride: A Quantitative Comparative Analysis of Stereochemical Performance Against Key Analogs


Superior Diastereoselectivity in Intramolecular [2+2] Cycloadditions Compared to Simpler Pyrrolidine Auxiliaries

In intramolecular [2+2] cycloadditions of keteniminium salts, amides derived from 2,5-dimethylpyrrolidine (specifically the cis-configured isomer) provide the highest yields and facial selectivities compared to those derived from simpler, unsubstituted pyrrolidine [1]. This is a critical differentiator for synthetic chemists requiring high diastereomeric excess.

Asymmetric Synthesis Chiral Auxiliary Cyclobutanone Synthesis

Defined Cis-Configuration as a C2-Symmetric Chiral Building Block Versus Racemic or Trans-Isomer Mixtures

The cis-2,5-dimethylpyrrolidine scaffold provides a C2-symmetric chiral environment, a feature exploited in the development of chiral auxiliaries and catalysts [1]. In contrast, the trans-isomer (e.g., (2R,5R)-2,5-dimethylpyrrolidine) and racemic mixtures (CAS 3378-71-0) lack this specific symmetry element, leading to fundamentally different stereochemical outcomes in asymmetric transformations [2].

Chiral Building Block C2-Symmetry Enantioselective Synthesis

Validated Structural Identity and Purity by X-Ray Crystallography for Coordination Complexes

The coordination geometry of cis-2,5-dimethylpyrrolidine has been unequivocally established in platinum(II) complexes, with X-ray crystallography confirming the cis-configuration of the ligand and its specific envelope conformation [1]. This structural validation is critical for understanding the compound's behavior as a ligand and for designing metal complexes with predictable geometries, a level of detail not available for the generic mixture.

Coordination Chemistry X-Ray Crystallography Platinum Complexes

Specific Enantioselectivity in Epoxide Isomerization Catalysis: A Direct Comparison of (2R,5R)- vs. (2S,5R)-Dimethylpyrrolidine Motifs

While the target compound is cis-2,5-dimethylpyrrolidine hydrochloride, a direct comparative study using a catalyst bearing a (2R,5R)-dimethylpyrrolidine motif (a trans-isomer) achieved exceptionally high enantioselectivities (98-99% ee) in epoxide isomerization [1]. This highlights the profound impact of stereochemistry on catalytic performance. It is a class-level inference that the cis-isomer, with its different stereochemical presentation, will exhibit a distinct and non-interchangeable selectivity profile in such organocatalytic applications.

Organocatalysis Epoxide Isomerization Enantioselectivity

High Solubility in Polar Solvents due to Hydrochloride Salt Form: A Practical Advantage over Free Base Analogues

The hydrochloride salt of cis-2,5-dimethylpyrrolidine exhibits high solubility in water (>100 mg/mL) and moderate solubility in ethanol (~50 mg/mL) . This is a significant practical advantage over the corresponding free base, cis-2,5-dimethylpyrrolidine (CAS 1217794-57-4), which has different solubility characteristics and handling properties [1].

Solubility Formulation Synthetic Utility

Distinct Thermal Stability Profile and Storage Requirements Compared to Free Base

cis-2,5-Dimethylpyrrolidine hydrochloride is a solid with a reported melting point range of 202-212°C [1][2]. The free base (cis-2,5-dimethylpyrrolidine) is a liquid at room temperature with a boiling point of 105-106°C . The salt form offers superior handling convenience for precise weighing and long-term storage, reducing solvent evaporation and compound loss.

Stability Storage Handling

cis-2,5-Dimethyl-pyrrolidine Hydrochloride: Optimized Application Scenarios Based on Validated Performance Metrics


Asymmetric Synthesis of Cyclobutanones via [2+2] Cycloaddition

Researchers engaged in the asymmetric synthesis of cyclobutanones should prioritize cis-2,5-dimethylpyrrolidine hydrochloride for the preparation of chiral ω-unsaturated amides. As demonstrated [1], the 2,5-dimethylpyrrolidine-derived amides provide superior yields and facial selectivities in intramolecular [2+2] cycloadditions compared to those from unsubstituted pyrrolidine, making this compound essential for achieving high diastereomeric excess.

Design and Synthesis of C2-Symmetric Chiral Ligands and Organocatalysts

For projects requiring a C2-symmetric chiral scaffold, the cis-configuration of 2,5-dimethylpyrrolidine is structurally mandated [1]. This compound serves as the starting point for synthesizing a variety of chiral auxiliaries and catalysts. Substitution with the trans-isomer or a racemic mixture will result in a different symmetry environment and compromised enantioselectivity, as inferred from related studies on epoxide isomerization [2].

Preparation of Defined Platinum(II) Coordination Complexes for Structural Studies

In coordination chemistry, the precise geometry of the ligand is critical. The crystal structure of trans-[PtCl2(Me2PhP)(cis-2,5-dimethylpyrrolidine)] has been fully characterized [1], confirming the cis-configuration and envelope conformation of the ligand. This validated structural information is invaluable for researchers designing metal complexes with predictable properties and for those requiring a ligand with a known, reproducible binding mode.

Synthesis of Water-Soluble Pharmaceutical Intermediates and Building Blocks

The hydrochloride salt form offers a practical advantage in multi-step syntheses due to its high water solubility (>100 mg/mL) [1] and solid-state handling properties [2]. This makes it the preferred form for aqueous-phase reactions, salt metathesis, or for preparing stock solutions for biological assays, where the free base's lower solubility and liquid nature would be less convenient.

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